
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the nucleophilic substitution reaction of 5-chloropyrimidine with pyrrolidin-3-ol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography and converted to its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidin-3-yloxy group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding pyrimidine and pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
Scientific Research Applications
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidin-3-yloxy group can modulate the compound’s binding affinity and specificity. The chloro group at the 5-position can participate in hydrogen bonding or van der Waals interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine
- 2-(Pyrrolidin-3-yloxy)pyrimidine
- 5-Chloro-2-(morpholin-4-yloxy)pyrimidine
Uniqueness
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to the presence of both the chloro and pyrrolidin-3-yloxy groups, which confer distinct chemical and biological properties. The hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications compared to its analogs.
Properties
Molecular Formula |
C8H11Cl2N3O |
|---|---|
Molecular Weight |
236.10 g/mol |
IUPAC Name |
5-chloro-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H |
InChI Key |
YKAHXMSFMGXSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=N2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





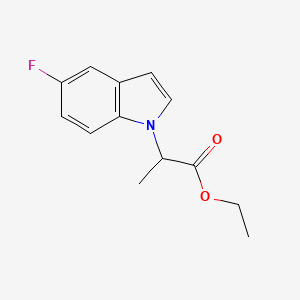
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)



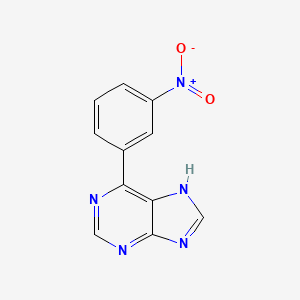
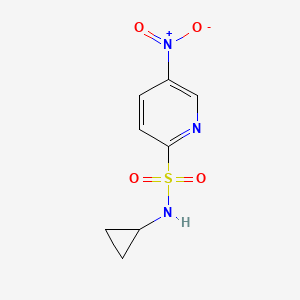

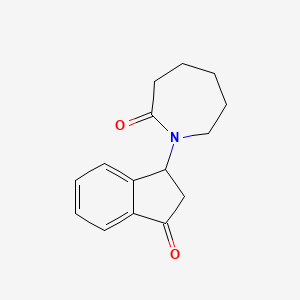
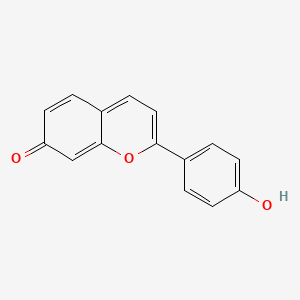
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
